

# Application Notes and Protocols for MRT199665 in Acute Myeloid Leukemia (AML) Cells

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## Compound of Interest

Compound Name: MRT199665

Cat. No.: B609327

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These application notes provide a detailed protocol for the cellular characterization of **MRT199665**, a potent inhibitor of MARK, SIK, and AMPK kinases, in Acute Myeloid Leukemia (AML) cells. The following protocols outline methods to assess the compound's effect on cell viability, apoptosis induction, and its impact on the SIK/MEF2C signaling pathway.

## Introduction

**MRT199665** is a multi-kinase inhibitor with high potency against Salt-Inducible Kinases (SIKs) and AMP-Activated Protein Kinase (AMPK).<sup>[1]</sup> In the context of Acute Myeloid Leukemia (AML), particularly in subtypes dependent on the transcription factor MEF2C, inhibition of SIKs presents a promising therapeutic strategy. SIKs, including SIK2 and SIK3, play a crucial role in regulating the transcriptional activity of MEF2C through the phosphorylation of its co-repressor, HDAC4. By inhibiting SIKs, **MRT199665** is expected to disrupt this signaling axis, leading to the suppression of MEF2C-driven gene expression and subsequent anti-leukemic effects, such as reduced cell growth and induction of apoptosis.<sup>[1]</sup>

## Quantitative Data Summary

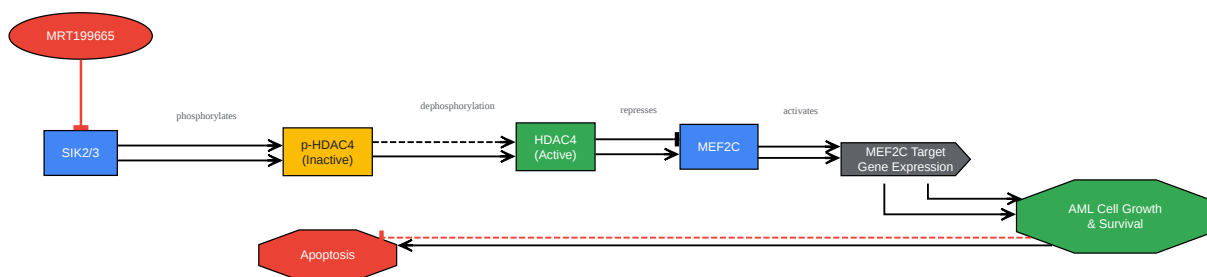
The following table summarizes the in vitro inhibitory activity of **MRT199665** against its primary kinase targets.

Kinase Target	IC50 (nM)
MARK1	2
MARK2	2
MARK3	3
MARK4	2
AMPK $\alpha$ 1	10
AMPK $\alpha$ 2	10
SIK1	110
SIK2	12
SIK3	43

Table 1: Inhibitory concentrations (IC<sub>50</sub>) of **MRT199665** against various kinases. Data sourced from MedChemExpress.[1]

## Signaling Pathway

The diagram below illustrates the proposed mechanism of action of **MRT199665** in MEF2C-dependent AML cells.

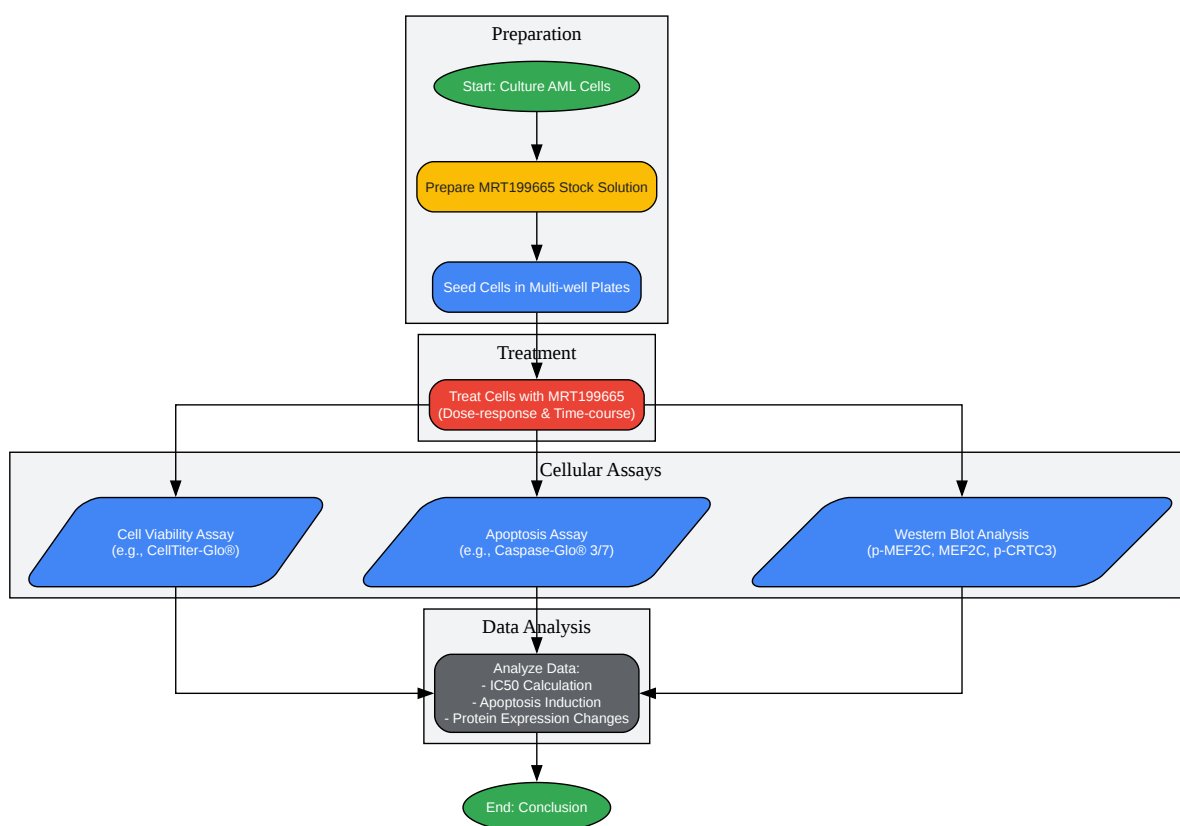


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Caption: **MRT199665** inhibits SIK, preventing HDAC4 phosphorylation and leading to MEF2C repression.

## Experimental Workflow

The following diagram outlines the general workflow for evaluating the cellular effects of **MRT199665** on AML cells.



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Caption: Workflow for evaluating **MRT199665**'s effects on AML cells from preparation to data analysis.

## Experimental Protocols

### Cell Culture and Compound Preparation

- **Cell Lines:** Use relevant human AML cell lines (e.g., MOLM-13, MV4-11, which are known to have MLL rearrangements and may have MEF2C dependency).
- **Culture Conditions:** Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- **MRT199665 Preparation:** Prepare a 10 mM stock solution of **MRT199665** in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilute the compound in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1%.

### Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

- **Procedure:**
  - Seed AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
  - Incubate the plate for 24 hours.
  - Add 10 µL of **MRT199665** at various concentrations (e.g., 1 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO).
  - Incubate the plate for 48-72 hours.
  - Equilibrate the plate to room temperature for approximately 30 minutes.
  - Add 100 µL of CellTiter-Glo® Reagent to each well.

- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) by plotting the percentage of cell viability against the log concentration of **MRT199665** using a non-linear regression model.

## Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.

- Procedure:
  - Seed AML cells in a white-walled 96-well plate at a density of 10,000 cells per well in 50 µL of culture medium.
  - Treat the cells with various concentrations of **MRT199665** and a vehicle control for 24, 48, and 72 hours.
  - At each time point, add 50 µL of Caspase-Glo® 3/7 Reagent to each well.
  - Mix gently and incubate at room temperature for 1-2 hours.
  - Measure the luminescence with a plate reader.
- Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-increase in caspase 3/7 activity.

## Western Blot Analysis for Protein Phosphorylation

This method is used to detect changes in the phosphorylation status of target proteins.

**MRT199665** has been shown to lead to a dose-dependent reduction in total and phosphorylated MEF2C (pS222).[\[1\]](#)

- Procedure:

- Seed AML cells in 6-well plates at a density of  $1 \times 10^6$  cells/mL.
- Treat the cells with **MRT199665** (e.g., 10 nM, 100 nM, 1  $\mu$ M) for 12-24 hours.
- Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein (20-30  $\mu$ g) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-MEF2C (S222), total MEF2C, p-CRTC3 (S370), and a loading control (e.g.,  $\beta$ -actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

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## References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

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